4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol
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Overview
Description
4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . It is characterized by the presence of an aminomethyl group attached to a cyclopropyl ring, which is further connected to an oxepan-4-ol structure. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol typically involves the reaction of cyclopropylamine with oxepan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol: Similar in structure but with a different ring system.
Cyclopropylamine derivatives: Compounds with similar aminomethyl-cyclopropyl groups but different functional groups attached.
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]oxepan-4-ol |
InChI |
InChI=1S/C10H19NO2/c11-8-9(3-4-9)10(12)2-1-6-13-7-5-10/h12H,1-8,11H2 |
InChI Key |
VQEAXMKTSNLNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)(C2(CC2)CN)O |
Origin of Product |
United States |
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